H-Tyr-Pro-Phe-Phe-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

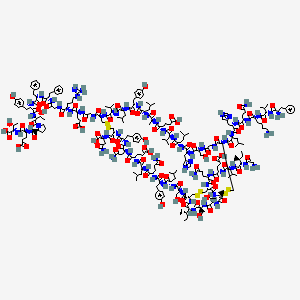

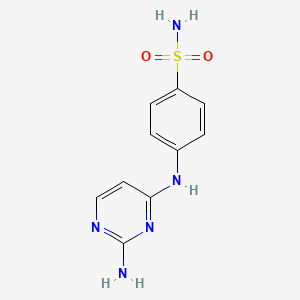

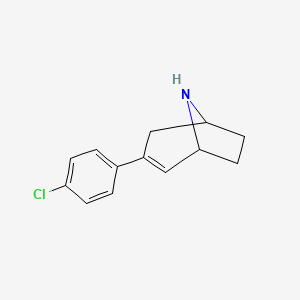

H-Tyr-Pro-Phe-Phe-OH, también conocido como L-Tirosil-L-prolil-L-fenilalanil-L-fenilalanina, es un tetrapéptido compuesto por los aminoácidos tirosina, prolina y dos residuos de fenilalanina. Este compuesto es de gran interés debido a sus posibles actividades biológicas y aplicaciones en diversos campos como la química medicinal y la investigación de péptidos.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de H-Tyr-Pro-Phe-Phe-OH normalmente implica la síntesis de péptidos en fase sólida (SPPS). Este método permite la adición secuencial de aminoácidos protegidos a una cadena peptídica en crecimiento anclada a una resina sólida. Los pasos generales incluyen:

Unión del primer aminoácido: El residuo de tirosina se une a la resina.

Desprotección y acoplamiento: El grupo protector en el aminoácido se elimina, y el siguiente aminoácido (prolina) se acopla usando un reactivo de acoplamiento como N,N'-diisopropilcarbodiimida (DIC) y hidroxi-benzotriazol (HOBt).

Repetición: Los pasos de desprotección y acoplamiento se repiten para los residuos de fenilalanina.

Escisión y purificación: El péptido completado se escinde de la resina y se purifica utilizando técnicas como la cromatografía líquida de alta resolución (HPLC).

Métodos de producción industrial

En un entorno industrial, la producción de this compound puede implicar SPPS a gran escala o síntesis en fase de solución. La elección del método depende de factores como la escala de producción deseada, el costo y los requisitos de pureza. La síntesis en fase de solución puede ser ventajosa para la producción a gran escala debido a su escalabilidad y potencial para la automatización.

Análisis De Reacciones Químicas

Tipos de reacciones

H-Tyr-Pro-Phe-Phe-OH puede experimentar varias reacciones químicas, que incluyen:

Oxidación: El residuo de tirosina puede oxidarse para formar ditirosina u otros derivados oxidados.

Reducción: Las reacciones de reducción pueden dirigirse a los enlaces disulfuro si están presentes en versiones modificadas del péptido.

Sustitución: El grupo hidroxilo fenólico de la tirosina puede sufrir reacciones de sustitución, como nitración o sulfonación.

Reactivos y condiciones comunes

Oxidación: Reactivos como el peróxido de hidrógeno o el periodato se pueden usar en condiciones suaves.

Reducción: Agentes reductores como el ditiotreitol (DTT) o la tris(2-carboxietil)fosfina (TCEP) se utilizan comúnmente.

Sustitución: La nitración se puede lograr usando ácido nítrico, mientras que la sulfonación se puede realizar con un complejo de trióxido de azufre-piridina.

Principales productos formados

Oxidación: Ditirosina y otros derivados oxidados de tirosina.

Reducción: Formas reducidas del péptido con enlaces disulfuro escindidos.

Sustitución: Derivados de tirosina nitrados o sulfonados.

Aplicaciones Científicas De Investigación

H-Tyr-Pro-Phe-Phe-OH tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como compuesto modelo para estudiar la síntesis y modificación de péptidos.

Biología: Se investiga su posible papel en la señalización celular y las interacciones proteicas.

Medicina: Se explora por sus posibles efectos terapéuticos, incluyendo actividades anticancerígenas y antimicrobianas.

Industria: Se utiliza en el desarrollo de materiales basados en péptidos y sistemas de administración de fármacos.

Mecanismo De Acción

El mecanismo de acción de H-Tyr-Pro-Phe-Phe-OH implica su interacción con dianas moleculares específicas, como receptores o enzimas. El péptido puede unirse a estas dianas, modulando su actividad y desencadenando vías de señalización descendentes. Por ejemplo, puede interactuar con los receptores opioides, influyendo en la percepción del dolor y otros procesos fisiológicos.

Comparación Con Compuestos Similares

Compuestos similares

H-Tyr-Tic-Phe-Phe-OH: Un ligando selectivo del receptor δ-opioide con propiedades tanto agonistas como antagonistas.

H-Tyr-Pro-Trp-Phe-NH2: Conocido como endomorfina 1, un potente péptido opioide endógeno.

H-Tyr-Phe-OH: Un inhibidor de la enzima convertidora de angiotensina (ECA) activo por vía oral con posibles aplicaciones terapéuticas.

Unicidad

H-Tyr-Pro-Phe-Phe-OH es único debido a su secuencia específica y combinación de aminoácidos, que confieren actividades biológicas distintas y posibles aplicaciones terapéuticas. Su capacidad para interactuar con múltiples dianas moleculares y sufrir diversas modificaciones químicas lo convierte en un compuesto versátil para la investigación y el desarrollo.

Propiedades

Número CAS |

213768-49-1 |

|---|---|

Fórmula molecular |

C32H36N4O6 |

Peso molecular |

572.7 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C32H36N4O6/c33-25(18-23-13-15-24(37)16-14-23)31(40)36-17-7-12-28(36)30(39)34-26(19-21-8-3-1-4-9-21)29(38)35-27(32(41)42)20-22-10-5-2-6-11-22/h1-6,8-11,13-16,25-28,37H,7,12,17-20,33H2,(H,34,39)(H,35,38)(H,41,42)/t25-,26-,27-,28-/m0/s1 |

Clave InChI |

SDJCVHZDMZOUDX-LJWNLINESA-N |

SMILES isomérico |

C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O |

SMILES canónico |

C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)O |

Secuencia |

YPFF |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4H-Naphtho[1,2-b]pyran-4-one, 2-(3-pyridinyl)-](/img/structure/B3062217.png)

![N-butyl-3-(2,4-dichlorophenyl)-N-ethyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B3062239.png)

![BUTANEDIAMIDE, N1-[(1S)-2,2-DIMETHYL-1-[(METHYLAMINO)CARBONYL]PROPYL]-N4-HYDROXY-3-(HYDROXYMETHYL)-2-(4-METHOXYPHENYL)-, (2S,3R)-](/img/structure/B3062243.png)